Vasorelaxant Potency vs. Co-Isolated Acids
In 1.0 μM phenylephrine-contracted Sprague-Dawley rat thoracic aorta rings, (+)-osbeckic acid dimer exhibited an EC50 of 887 μM, which is 4.1-fold more potent than 5-hydroxymethyl-2-furoic acid (EC50 3610 μM) and 2.4-fold more potent than protocatechuic acid (EC50 2160 μM). p-Hydroxybenzoic acid showed no detectable inhibition [1].
| Evidence Dimension | Vasorelaxation potency (EC50) |
|---|---|
| Target Compound Data | 887 μM |
| Comparator Or Baseline | 5-hydroxymethyl-2-furoic acid (3610 μM), protocatechuic acid (2160 μM), p-hydroxybenzoic acid (no inhibition) |
| Quantified Difference | 4.1-fold more potent than 5-hydroxymethyl-2-furoic acid; 2.4-fold more potent than protocatechuic acid |
| Conditions | 1.0 μM phenylephrine-contracted Sprague-Dawley rat thoracic aorta rings, endothelium-intact |
Why This Matters
Establishes osbeckic acid as the most potent vasorelaxant among the co-occurring acids in tartary buckwheat, providing a clear rationale for its selection in vascular bioactivity studies over these closely related compounds.
- [1] Matsui, T., Kudo, A., Tokuda, S., Matsumoto, K., & Hosoyama, H. (2010). Identification of a New Natural Vasorelaxatant Compound, (+)-Osbeckic Acid, from Rutin-free Tartary Buckwheat Extract. Journal of Agricultural and Food Chemistry, 58(20), 10876–10879. View Source
